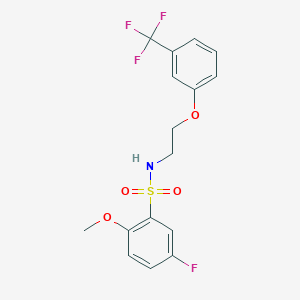

5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives depend largely on the identity of the desired target compound . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by the presence of a fluorine atom and a pyridine in their structure . For example, 2-Fluoro-5-methoxyphenylboronic acid has a melting point of 195°C to 196°C .Applications De Recherche Scientifique

Cyclooxygenase-2 Inhibition

Research indicates that compounds with substituted benzenesulfonamide moiety, including variations similar to the mentioned chemical structure, have been synthesized and evaluated for their cyclooxygenase (COX-2) inhibitory activities. This has implications for developing anti-inflammatory agents, highlighting the compound's potential as a COX-2 inhibitor with promising pharmacokinetic properties for inflammatory conditions (Pal et al., 2003).

Photodynamic Therapy

Another study explores the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds, including structures related to 5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide, exhibit high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment. Their fluorescence properties and singlet oxygen generation capability suggest their usefulness as Type II photosensitizers (Pişkin et al., 2020).

Polymer Science

Research into novel copolymers has been conducted using ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, where substituents such as fluoro and methoxy groups play a crucial role. These studies aim at understanding the synthesis, copolymerization properties, and thermal stability of such compounds, which could have implications in material science and engineering (Kharas et al., 2017).

Electrophilic Fluorination

The development of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide as a novel electrophilic fluorinating reagent indicates the utility of fluoro and methoxy substituted benzenesulfonamide compounds in synthetic chemistry, particularly for achieving enantioselective fluorination. This showcases the compound's relevance in the synthesis of fluorinated organic molecules (Yasui et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new synthesis methods and the exploration of new applications for these compounds are important future directions .

Propriétés

IUPAC Name |

5-fluoro-2-methoxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4NO4S/c1-24-14-6-5-12(17)10-15(14)26(22,23)21-7-8-25-13-4-2-3-11(9-13)16(18,19)20/h2-6,9-10,21H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURQTFBJMYQEBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-methylethanediamide](/img/structure/B2819308.png)

![2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2819314.png)

![2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2819315.png)

![(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2819316.png)

![ethyl 4-(cyanosulfanyl)-3-methyl-5-{[(4-nitrophenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B2819321.png)

![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide](/img/structure/B2819323.png)

![6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2819330.png)